![molecular formula C15H15N3O B13583926 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a pyridinyl and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 3-bromophenylamine.
Formation of Intermediate: A Suzuki coupling reaction is employed to couple 4-bromopyridine with 3-bromophenylamine, forming 3-(pyridin-4-yl)phenylamine.
Cyclization: The intermediate is then subjected to cyclization with ethyl chloroformate in the presence of a base like triethylamine to form the piperazine ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and cyclization steps to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated derivatives at the pyridine ring.
Aplicaciones Científicas De Investigación
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Material Science: The compound’s electronic properties can be harnessed in the development of semiconductors or other electronic materials.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-(Pyridin-3-yl)phenyl]piperazin-2-one: Similar structure but with the pyridine ring at a different position.
3-[3-(Pyridin-2-yl)phenyl]piperazin-2-one: Another positional isomer with different electronic properties.
Uniqueness
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its distinct electronic properties make it suitable for specific applications in material science and medicinal chemistry.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propiedades
Fórmula molecular |
C15H15N3O |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
3-(3-pyridin-4-ylphenyl)piperazin-2-one |
InChI |
InChI=1S/C15H15N3O/c19-15-14(17-8-9-18-15)13-3-1-2-12(10-13)11-4-6-16-7-5-11/h1-7,10,14,17H,8-9H2,(H,18,19) |
Clave InChI |
AESAOOSRQHJIHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
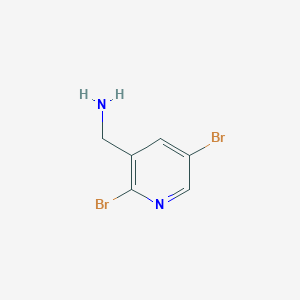
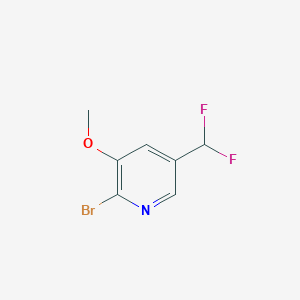
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)

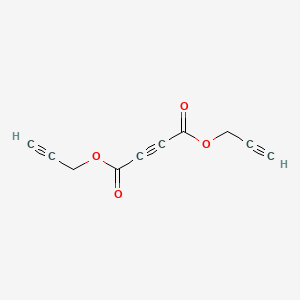
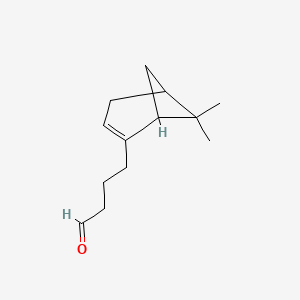
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
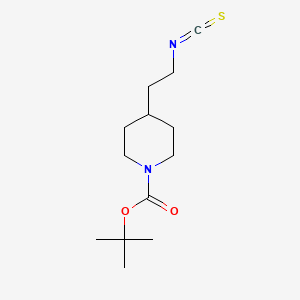


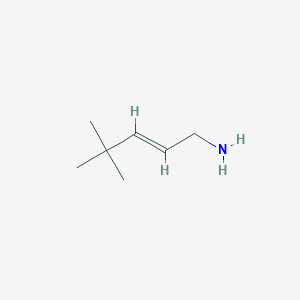

![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
